1,4-Di(pyridin-4-yl)buta-1,3-diyne
Overview
Description
1,4-Di(pyridin-4-yl)buta-1,3-diyne is an organic compound with the molecular formula C14H8N2. It is characterized by the presence of two pyridine rings connected by a butadiyne linker. This compound is known for its unique structural properties and has been studied for various applications in materials science and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(pyridin-4-yl)buta-1,3-diyne can be synthesized through the oxidative coupling of 4-ethynylpyridine. The reaction typically involves the use of nickel(II) chloride and copper(I) iodide as catalysts in the presence of tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) . The reaction proceeds as follows:
Oxidative Coupling: 4-ethynylpyridine is oxidatively coupled using nickel(II) chloride and copper(I) iodide in the presence of TMEDA in anhydrous THF.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Di(pyridin-4-yl)buta-1,3-diyne undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions, leading to the formation of metal-organic frameworks (MOFs).
Substitution Reactions: The pyridine rings can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as nickel(II) nitrate in solvents like methanol and dichloromethane.
Substitution Reactions: Can involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
Metal-Organic Frameworks (MOFs): Coordination with metal ions results in the formation of MOFs with unique structural and functional properties.
Substituted Pyridines: Substitution reactions yield various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1,4-Di(pyridin-4-yl)buta-1,3-diyne has several scientific research applications:
Materials Science: Used as a building block for the synthesis of MOFs, which have applications in gas storage, separation, and catalysis.
Coordination Chemistry: Studied for its ability to form stable coordination complexes with various metal ions.
Optoelectronics: Investigated for its potential use in optoelectronic devices due to its conjugated structure and electronic properties.
Biological Research: Explored for its potential as a ligand in biological systems and its interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,4-Di(pyridin-4-yl)buta-1,3-diyne primarily involves its ability to coordinate with metal ions. The pyridine rings act as ligands, binding to metal centers and forming stable coordination complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or selective binding to specific molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Di(pyridin-3-yl)buta-1,3-diyne: Similar structure but with pyridine rings at different positions.
1,4-Di(pyridin-2-yl)buta-1,3-diyne: Another isomer with pyridine rings at different positions.
4,4’-Bipyridine: A simpler compound with two pyridine rings connected by a single bond.
Uniqueness
1,4-Di(pyridin-4-yl)buta-1,3-diyne is unique due to its butadiyne linker, which imparts rigidity and conjugation to the molecule.
Properties
IUPAC Name |
4-(4-pyridin-4-ylbuta-1,3-diynyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h5-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRBETINLDNENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC#CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349064 | |
Record name | pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91508-53-1 | |
Record name | pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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